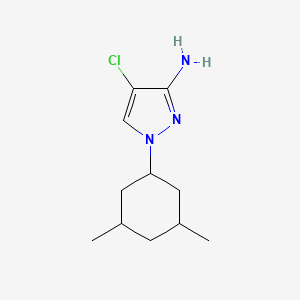
3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is an organic compound that features a triazole ring, an amino group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol can be achieved through multiple pathwaysThis process involves the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall productivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in biochemical assays and can be used to study enzyme interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. For example, it can act as a competitive inhibitor of certain enzymes, thereby affecting biochemical pathways. The triazole ring and amino group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2,4-triazole: This compound also contains a triazole ring and an amino group but lacks the hydroxyl group present in 3-Amino-3-(1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has a similar triazole ring structure but includes a carbohydrazide group instead of a hydroxyl group.
Uniqueness
The presence of both the hydroxyl group and the triazole ring in this compound makes it unique compared to other similar compounds
Eigenschaften
Molekularformel |
C6H12N4O |
|---|---|
Molekulargewicht |
156.19 g/mol |
IUPAC-Name |
3-amino-3-(2-methyl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H12N4O/c1-10-6(8-4-9-10)5(7)2-3-11/h4-5,11H,2-3,7H2,1H3 |
InChI-Schlüssel |
GANNCTJARXXSEH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
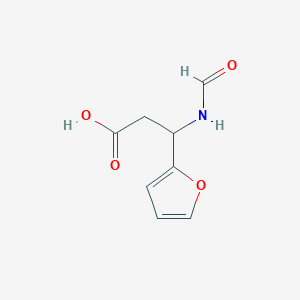
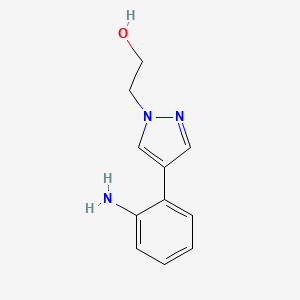
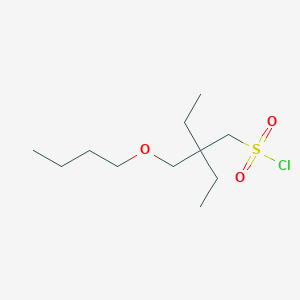
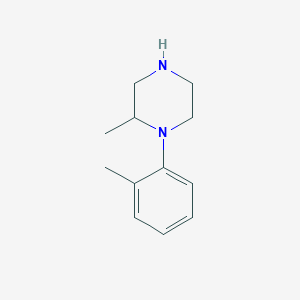
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)
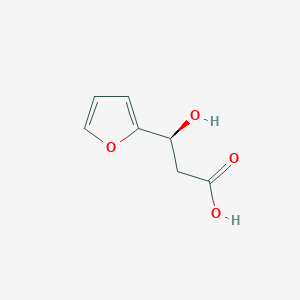
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)


